4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline
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Overview
Description
4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline is an organic compound that features a quinoline core substituted with a trifluoromethyl group and a phenoxy group
Mechanism of Action
Target of Action
Similar compounds have been found to target peripheral sensory trigeminal nerves . These nerves are known to produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
Mode of Action
Based on the information available, it can be inferred that the compound might interact with its targets, possibly leading to changes in the production of certain neurotransmitters .
Biochemical Pathways
Similar compounds have been found to affect the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Some compounds with similar structures have shown good fungicidal activities against rhizoctonia solani and botrytis cinereapers .
Action Environment
It’s worth noting that the success of similar compounds in the suzuki–miyaura (sm) cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the quinoline core under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a dihydroquinoline derivative.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include dihydroquinoline derivatives.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
Scientific Research Applications
4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
- 4-Methyl-2-[3-(trifluoromethyl)phenoxy]benzoic acid
- 4-Methyl-2-[3-(trifluoromethyl)phenoxy]pyridine
- 4-Methyl-2-[3-(trifluoromethyl)phenoxy]benzene
Uniqueness: 4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline is unique due to its quinoline core, which imparts distinct chemical and biological properties compared to similar compounds with different core structures
Properties
IUPAC Name |
4-methyl-2-[3-(trifluoromethyl)phenoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO/c1-11-9-16(21-15-8-3-2-7-14(11)15)22-13-6-4-5-12(10-13)17(18,19)20/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHMWLLNVUUQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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